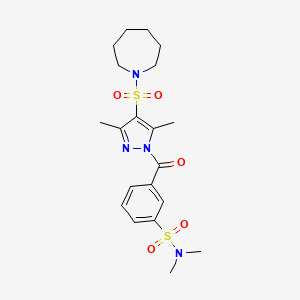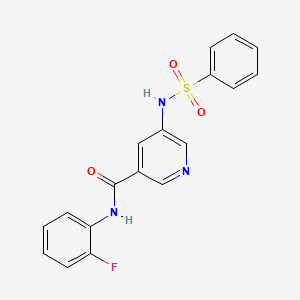
3-(4-(azepan-1-ylsulfonyl)-3,5-dimethyl-1H-pyrazole-1-carbonyl)-N,N-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(AZEPANE-1-SULFONYL)-3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL]-N,N-DIMETHYLBENZENE-1-SULFONAMIDE is a complex organic compound featuring multiple functional groups, including azepane, sulfonyl, pyrazole, and sulfonamide moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(AZEPANE-1-SULFONYL)-3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL]-N,N-DIMETHYLBENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the azepane ring, which can be synthesized through ring expansion reactions of smaller cyclic compounds . The pyrazole moiety is introduced via cyclization reactions involving hydrazines and diketones . The sulfonyl and sulfonamide groups are incorporated through sulfonation and amination reactions, respectively .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to enhance reaction efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
3-[4-(AZEPANE-1-SULFONYL)-3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL]-N,N-DIMETHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the benzene ring and the pyrazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, alkylating agents, nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
3-[4-(AZEPANE-1-SULFONYL)-3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL]-N,N-DIMETHYLBENZENE-1-SULFONAMIDE has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-[4-(AZEPANE-1-SULFONYL)-3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL]-N,N-DIMETHYLBENZENE-1-SULFONAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways . Additionally, it can interact with cellular receptors to trigger specific signaling cascades .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azepine derivatives: Benzazepine, dibenzazepine, thiazipine.
Pyrazole derivatives: 3,5-dimethylpyrazole, 4-sulfonylpyrazole.
Uniqueness
3-[4-(AZEPANE-1-SULFONYL)-3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL]-N,N-DIMETHYLBENZENE-1-SULFONAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both azepane and pyrazole moieties enhances its versatility in chemical reactions and potential therapeutic applications .
Eigenschaften
Molekularformel |
C20H28N4O5S2 |
|---|---|
Molekulargewicht |
468.6 g/mol |
IUPAC-Name |
3-[4-(azepan-1-ylsulfonyl)-3,5-dimethylpyrazole-1-carbonyl]-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C20H28N4O5S2/c1-15-19(31(28,29)23-12-7-5-6-8-13-23)16(2)24(21-15)20(25)17-10-9-11-18(14-17)30(26,27)22(3)4/h9-11,14H,5-8,12-13H2,1-4H3 |
InChI-Schlüssel |
ITAQXPREGSMPQC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN1C(=O)C2=CC(=CC=C2)S(=O)(=O)N(C)C)C)S(=O)(=O)N3CCCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-([1,4'-bipiperidin]-1'-yl)-4-oxobutyl)-7-(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B11261848.png)
![N-cyclohexyl-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B11261851.png)
![3,5-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B11261859.png)

![ethyl 3-[(4-fluoro-2-methylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate](/img/structure/B11261869.png)

![N-(2-chlorophenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11261874.png)
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B11261884.png)


![3-(3,4-dichlorophenyl)-1-(2-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11261890.png)
![3-[4-(3,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine](/img/structure/B11261907.png)
![8-({[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-9-ethyl-1,9-dihydro-6H-purin-6-one](/img/structure/B11261911.png)
